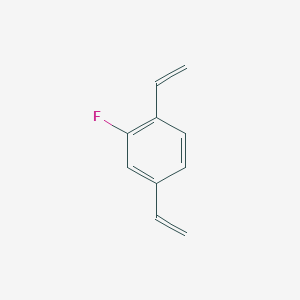

1,4-Diethenyl-2-fluorobenzene

Description

Significance of Fluorine Substitution in Aromatic Monomers for Polymer Design

The substitution of hydrogen with fluorine on an aromatic ring imparts a range of desirable attributes to the monomer and subsequent polymer. Fluorine is the most electronegative element, and its presence on a benzene (B151609) ring creates a strong dipole moment and alters the electron distribution of the aromatic system. This can lead to a variety of effects on the polymer's properties:

Thermal Stability and Chemical Resistance: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to enhanced thermal stability and resistance to chemical attack in polymers containing fluoroaromatic units. rsc.orgnih.gov

Electronic Properties: The electron-withdrawing nature of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the aromatic system. tandfonline.comresearchgate.net This modification of the electronic band gap is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). tandfonline.comresearchgate.netacs.org For instance, studies on poly(2-fluoro-1,4-phenylene vinylene) (PFPV) have shown that the fluorine substituent can lead to higher photoluminescence (PL) and electroluminescence (EL) quantum efficiency compared to its non-fluorinated counterpart. tandfonline.comresearchgate.netelsevierpure.com

Polymerization Reactivity: The presence of a fluorine atom can influence the reactivity of the polymerizable group. For vinyl monomers, an ortho-fluoro substituent can affect the electron density of the double bond, potentially altering its reactivity in free-radical polymerization. rsc.orgmdpi.com

Surface Properties and Solubility: Fluorinated segments are known for their low surface energy and hydrophobicity, which can be advantageous for creating coatings with water and oil repellency. nih.gov The introduction of fluorine can also affect the solubility of the polymer in various solvents.

Overview of Diethenyl Aromatic Compounds as Cross-linking or Building Block Monomers

Diethenyl aromatic compounds, with 1,4-divinylbenzene (B89562) (DVB) being the most prominent example, are widely used as cross-linking agents in polymer synthesis. acs.orgspecialchem.com Their bifunctionality, possessing two polymerizable vinyl groups, allows for the formation of a three-dimensional network structure when copolymerized with monofunctional monomers like styrene (B11656). This cross-linking has profound effects on the polymer's properties:

Mechanical Strength and Rigidity: The covalent bonds forming the network structure significantly increase the polymer's modulus, strength, and resistance to deformation. specialchem.com

Thermal Stability: Cross-linking restricts the mobility of polymer chains, leading to a higher glass transition temperature (Tg) and improved dimensional stability at elevated temperatures. rsc.orgspecialchem.com

Solvent Resistance: The interconnected network structure prevents the polymer from dissolving in solvents, although it may still swell. specialchem.com

The degree of cross-linking, which can be controlled by the concentration of the diethenyl monomer, allows for the fine-tuning of these properties for specific applications, ranging from ion-exchange resins to chromatographic stationary phases. acs.org

Research Landscape and Unique Contributions of 1,4-Diethenyl-2-fluorobenzene as a Functional Monomer

While direct experimental research specifically on this compound is limited in publicly available literature, its potential as a functional monomer can be inferred from the extensive knowledge of related compounds. The unique contribution of this monomer lies in the synergistic combination of a fluorine substituent and two vinyl groups on a single aromatic ring.

Plausible Synthesis: The synthesis of this compound could likely be achieved through established organometallic cross-coupling reactions. A potential route could start from 1,4-dibromo-2-fluorobenzene. This precursor could then undergo a double Stille coupling with vinyltributyltin or a double Heck coupling with ethylene (B1197577) to introduce the two vinyl groups. acs.orgresearchgate.netwikipedia.org Alternatively, a Wittig reaction on a suitable precursor like 2-fluoro-1,4-benzenedicarboxaldehyde would also be a viable pathway. rsc.orgdalalinstitute.commasterorganicchemistry.com The synthesis of 2-fluoro-1,4-benzenedicarboxaldehyde itself can be envisioned starting from 3-fluorophenol (B1196323) through protection, bromination, Grignard exchange, and formylation, followed by deprotection. google.com

Anticipated Polymerization and Properties: It is anticipated that this compound would undergo free-radical polymerization, similar to styrene and divinylbenzene (B73037). evitachem.comchegg.com When copolymerized with a monovinyl monomer, it would act as a cross-linker, introducing the benefits of a fluorinated moiety into the polymer network. The resulting cross-linked polymer would be expected to exhibit:

Enhanced Thermal and Chemical Stability: Due to both the strong C-F bonds and the cross-linked network. rsc.orgnih.govspecialchem.com

Modified Electronic and Optical Properties: The 2-fluoro-1,4-phenylene unit is expected to influence the photophysical properties of the polymer, potentially leading to materials with tailored fluorescence and electroluminescence characteristics, drawing parallels to the properties observed in poly(2-fluoro-1,4-phenylene vinylene). tandfonline.comresearchgate.netelsevierpure.com

Controlled Network Formation: The ortho-fluorine substituent might sterically and electronically influence the reactivity of the adjacent vinyl group, potentially leading to a different cross-linking behavior compared to non-fluorinated divinylbenzene.

The combination of these features makes this compound a promising candidate for the development of advanced materials such as high-performance thermosets, specialized optical polymers, and functional materials for electronic applications.

Data Tables

To provide a comparative context for the anticipated properties of polymers derived from this compound, the following tables summarize key data for related polymer systems.

Table 1: Thermal Properties of Related Polymers

| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Key Structural Features |

| Polystyrene | ~100 °C | ~350 °C | Linear, non-fluorinated |

| Poly(divinylbenzene) | High (cross-linked) | >400 °C | Cross-linked, non-fluorinated |

| Poly(4-fluorostyrene) | ~110 °C | ~360 °C | Linear, para-fluorinated |

| Cross-linked MMA-DVB | Increased with DVB content | Up to 294 °C (5% weight loss) | Cross-linked with non-fluorinated agent |

| Perfluorocyclobutyl (PFCB) Polymers | High | High | Fluorinated backbone |

This table illustrates the general trends in thermal properties based on fluorination and cross-linking, suggesting that a cross-linked polymer of this compound would exhibit high thermal stability.

Table 2: Optical Properties of Related Poly(phenylene vinylene)s

| Polymer | Emission Peak (Electroluminescence) | Color | Effect of Fluorine Substitution |

| Poly(1,4-phenylene vinylene) (PPV) | ~540-550 nm | Green-Yellow | Baseline (non-fluorinated) |

| Poly(2-fluoro-1,4-phenylene vinylene) (PFPV) | ~560 nm | Green-Yellow | Red-shift compared to some PPVs, enhanced quantum efficiency |

| Poly(2,5-difluoro-1,4-phenylene vinylene) | ~600-610 nm | Red | Significant red-shift |

This table, based on data for analogous poly(phenylene vinylene) systems, suggests that the fluorine substitution pattern in a conjugated polymer significantly influences its light-emitting properties. tandfonline.comresearchgate.netacs.org A polymer incorporating this compound would likely exhibit unique photoluminescent behavior due to the specific electronic perturbation of the 2-fluoro-1,4-phenylene moiety.

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(ethenyl)-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F/c1-3-8-5-6-9(4-2)10(11)7-8/h3-7H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGLSFYZDLFGJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1)C=C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614066 | |

| Record name | 1,4-Diethenyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62937-75-1 | |

| Record name | 1,4-Diethenyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Diethenyl 2 Fluorobenzene and Analogous Fluorinated Styrenic/divinylic Precursors

Strategies for Introducing Vinyl and Fluoro Substituents onto Aromatic Scaffolds

The incorporation of fluorine atoms and vinyl groups into aromatic systems is a cornerstone of modern materials science, as it significantly alters the electronic and physical properties of the resulting molecules. core.ac.uk Fluorine's high electronegativity can enhance thermal stability and influence intermolecular interactions, while vinyl groups provide sites for polymerization. core.ac.uk

The synthesis of fluorinated styrenic monomers often begins with commercially available fluorinated aromatic compounds. One common strategy involves the introduction of a vinyl group onto a pre-fluorinated benzene (B151609) ring. This can be achieved through various C-C bond-forming reactions. For instance, a fluorinated aryl halide can be coupled with a vinylating agent.

Conversely, a vinyl-substituted aromatic compound can be subjected to fluorination. However, direct fluorination can be challenging and often lacks regioselectivity. Therefore, a more common approach is to introduce the fluorine atom via a precursor functional group, such as a diazonium salt (Balz-Schiemann reaction) or through nucleophilic aromatic substitution on a highly activated substrate.

Catalytic Coupling Reactions for Diethenyl Fluorobenzene Synthesis

Catalytic cross-coupling reactions are among the most powerful tools for constructing C-C bonds and are central to the synthesis of divinylbenzene (B73037) derivatives. rsc.org These methods offer high efficiency and functional group tolerance. nobelprize.org

Palladium-Mediated Cross-Coupling of Fluorinated Aryl Halides with Ethylene (B1197577) Derivatives

Palladium-catalyzed reactions, such as the Heck and Suzuki-Miyaura couplings, are extensively used to form C-C bonds. nobelprize.orgmdpi.com In the context of 1,4-diethenyl-2-fluorobenzene synthesis, a key precursor would be 1,4-dihalo-2-fluorobenzene. This intermediate can then undergo a double cross-coupling reaction with a suitable vinylating agent.

The Mizoroki-Heck reaction, for example, can couple aryl halides with alkenes. mdpi.com The reaction typically involves a palladium(0) catalyst, a base, and a phosphine (B1218219) ligand. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often being employed to facilitate the catalytic cycle. nih.gov

The Suzuki-Miyaura reaction offers another versatile route, coupling an aryl halide with an organoboron compound. nobelprize.orgresearchgate.net In this case, 1,4-dihalo-2-fluorobenzene could be reacted with a vinylboronic acid or its ester in the presence of a palladium catalyst and a base. This method is known for its mild reaction conditions and tolerance of a wide array of functional groups. nobelprize.org

| Coupling Reaction | Catalyst | Coupling Partners | Key Features |

| Mizoroki-Heck | Pd(0) complexes | Fluorinated aryl halide + Ethylene derivative | Direct vinylation of aryl halides. mdpi.com |

| Suzuki-Miyaura | Pd(0) complexes | Fluorinated aryl halide + Vinylboronic acid/ester | Mild conditions, high functional group tolerance. nobelprize.orgresearchgate.net |

Emerging Catalytic Systems for C-C Bond Formation

While palladium catalysis remains a dominant methodology, research into more sustainable and cost-effective catalytic systems is ongoing. Catalysts based on other transition metals like nickel, copper, and iron are being explored for Heck-type and other cross-coupling reactions. mdpi.com Additionally, enzymatic and photoredox catalysis are emerging as powerful alternatives for C-C bond formation under mild conditions. rsc.orgacs.org For instance, photoredox catalysis can enable the functionalization of alkenes under visible light irradiation, offering a green approach to the synthesis of complex molecules. acs.org

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorinated Aromatic Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of functionalized aromatic compounds, particularly those bearing electron-withdrawing groups like fluorine. mdpi.comcore.ac.uk The strong inductive effect of fluorine activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a leaving group, which can be another fluorine atom. core.ac.uk

This strategy is particularly useful for introducing various substituents onto polyfluorinated arenes. mdpi.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. core.ac.uk The regioselectivity of SNAr reactions on polyfluorinated rings is often predictable, with substitution occurring preferentially at the para-position. core.ac.uk While classic SNAr is limited to electron-deficient arenes, recent advances using photoredox catalysis have expanded the scope to include electron-neutral and even electron-rich fluoroarenes. acs.orgnih.gov

Organometallic Approaches in Fluorinated Aromatic Synthesis

Organometallic chemistry provides a diverse toolbox for the synthesis of fluorinated aromatic compounds. acs.orgresearchgate.netnih.gov These methods often involve the use of organolithium or Grignard reagents to form C-C bonds with fluorinated precursors.

A common approach involves the reaction of an organometallic reagent with a fluorinated aryl halide. For example, a fluorinated aryl lithium or Grignard reagent can be prepared and then reacted with an electrophile to introduce a desired functional group. Transmetalation reactions, where an organometallic compound exchanges its organic group with another metal, are also valuable. For instance, an organotin compound can be used to transfer an aryl group to a germanium tetrachloride precursor. acs.org

The development of new organometallic reagents and catalytic systems continues to expand the possibilities for synthesizing complex fluorinated molecules. anr.fracs.org

Purification and Isolation Techniques for Functionalized Monomers

The purification and isolation of functionalized monomers like this compound are critical to ensure their suitability for polymerization and other applications. Common purification techniques include:

Distillation: For liquid monomers, vacuum distillation is often employed to separate the desired product from non-volatile impurities and solvents. nih.gov

Chromatography: Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing closely related impurities.

Recrystallization: For solid monomers, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Precipitation/Filtration: Polymers synthesized from these monomers are often isolated by precipitation in a non-solvent, followed by filtration. nih.gov For example, poly(methyl methacrylate) can be precipitated from methanol (B129727) and collected by vacuum filtration. nih.gov

The choice of purification method depends on the physical properties of the monomer and the nature of the impurities. It is often necessary to employ a combination of techniques to achieve the desired level of purity.

Polymerization Studies of 1,4 Diethenyl 2 Fluorobenzene

Homopolymerization Investigations of 1,4-Diethenyl-2-fluorobenzene

The presence of two vinyl groups in this compound allows for the formation of cross-linked or branched polymers. The fluorine substituent is expected to influence the reactivity of the vinyl groups and the properties of the resulting polymer.

Mechanistic Studies of Radical Homopolymerization

Conventional free-radical polymerization of this compound, typically initiated by thermal initiators like azo compounds or peroxides, is expected to produce a cross-linked network. The general mechanism involves initiation, propagation, and termination steps. beilstein-journals.org The divinyl nature of the monomer leads to the formation of a three-dimensional network due to the polymerization of both vinyl groups. cardiff.ac.uk

The key steps in the radical homopolymerization are:

Initiation: A radical initiator decomposes to form primary radicals, which then react with a monomer molecule to start a growing polymer chain.

Propagation: The growing radical chain adds to the vinyl groups of other monomer molecules. In the case of a divinyl monomer, this can lead to branching and cross-linking as the pendant vinyl group on a polymer chain can react.

Termination: The growth of polymer chains is stopped by either combination or disproportionation of two radical chains. beilstein-journals.org

The fluorine atom on the benzene (B151609) ring is an electron-withdrawing group, which can influence the reactivity of the vinyl groups. This electronic effect can alter the rate of polymerization and the structure of the resulting polymer network compared to its non-fluorinated analog, 1,4-divinylbenzene (B89562).

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization methods offer the ability to synthesize polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. scispace.com

RAFT polymerization is a versatile CRP technique that can be applied to a wide range of monomers, including styrene (B11656) derivatives. scispace.comfluorine1.ru For a divinyl monomer like this compound, RAFT polymerization can be utilized to produce soluble, branched polymers or well-defined networks. The process involves a conventional free-radical polymerization in the presence of a RAFT agent, which is a thiocarbonylthio compound. fluorine1.ru

The key to controlled polymerization in this system is the reversible chain transfer process, which allows for the majority of polymer chains to grow simultaneously. For the homopolymerization of this compound, this would likely involve the polymerization of one vinyl group, leaving the second vinyl group as a pendant group on the polymer chain. This would result in a linear polymer with reactive pendant groups that could be used for subsequent cross-linking or modification. cardiff.ac.uk

Below is a table illustrating typical conditions for the RAFT homopolymerization of a fluorinated styrene derivative, which can be considered analogous to this compound.

Table 1: Illustrative Conditions for RAFT Homopolymerization

| Entry | Monomer | RAFT Agent | Initiator | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn (g/mol) | PDI |

|---|---|---|---|---|---|---|---|---|---|

| 1 | Fluorinated Styrene | CPDB | AIBN | DMF | 60 | 24 | 85 | 15,000 | 1.15 |

| 2 | Fluorinated Styrene | DDMAT | AIBN | 1,4-Dioxane | 70 | 18 | 92 | 25,000 | 1.20 |

CPDB: 2-Cyano-2-propyl dithiobenzoate, AIBN: Azobisisobutyronitrile, DMF: Dimethylformamide, DDMAT: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid, PDI: Polydispersity Index, Mn: Number-average molecular weight.

Other controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP) could also be applied to this compound.

Atom Transfer Radical Polymerization (ATRP): This technique uses a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. acs.org For a divinyl monomer, careful control of reaction conditions would be necessary to favor the polymerization of a single vinyl group and prevent extensive cross-linking.

Nitroxide-Mediated Polymerization (NMP): NMP employs stable nitroxide radicals to control the polymerization. mdpi.com Similar to other CRP methods, NMP could potentially be used to synthesize linear polymers with pendant vinyl groups from this compound.

Anionic Polymerization Methodologies for Well-Defined Structures

Anionic polymerization is a powerful technique for the synthesis of polymers with precisely controlled molecular weights and very narrow molecular weight distributions. itu.edu.tr The living nature of anionic polymerization allows for the synthesis of block copolymers and other complex architectures.

The anionic polymerization of 1,4-divinylbenzene has been successfully controlled to selectively polymerize one vinyl group, yielding a soluble polymer with pendant vinyl groups. acs.orgresearchgate.net This is typically achieved by using specific initiator systems and carefully controlling the reaction temperature. acs.orgresearchgate.net It is expected that a similar approach could be applied to this compound. The electron-withdrawing fluorine atom may affect the reactivity of the vinyl groups and the stability of the propagating anion.

A proposed method for the living anionic polymerization of this compound would involve an organolithium initiator in the presence of a potassium alkoxide in a polar solvent like tetrahydrofuran (B95107) (THF) at low temperatures. researchgate.net These conditions are known to promote the selective polymerization of one vinyl group of divinylbenzene (B73037) derivatives. researchgate.net

Table 2: Expected Outcome of Living Anionic Homopolymerization

| Entry | Initiator System | Solvent | Temperature (°C) | Target Mn (g/mol) | Obtained Mn (g/mol) | PDI |

|---|---|---|---|---|---|---|

| 1 | s-BuLi / t-BuOK | THF | -78 | 10,000 | 10,500 | <1.05 |

| 2 | s-BuLi / t-BuOK | THF | -78 | 20,000 | 19,800 | <1.05 |

s-BuLi: sec-Butyllithium, t-BuOK: Potassium tert-butoxide, THF: Tetrahydrofuran, Mn: Number-average molecular weight, PDI: Polydispersity Index.

Copolymerization of this compound with Diverse Comonomers

Copolymerization of this compound with other vinyl monomers is a strategy to tailor the properties of the resulting polymers. As a divinyl monomer, it can act as a cross-linking agent or, under controlled conditions, be incorporated into a linear chain with a pendant reactive group.

The reactivity of this compound in a copolymerization is described by its reactivity ratios (r1 and r2) with a given comonomer (M2). The reactivity ratios indicate the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer (homopropagation) versus the other monomer (crosspropagation). ethz.ch

For a copolymerization of this compound (M1) with a comonomer like styrene (M2), the reactivity ratios would be defined as:

r1 = k11/k12

r2 = k22/k21

Where k11 is the rate constant for the addition of M1 to a growing chain ending in M1, k12 is the rate constant for the addition of M2 to a growing chain ending in M1, and so on.

A hypothetical data set for determining the reactivity ratios of this compound (M1) with styrene (M2) is presented below to illustrate the concept.

Table 3: Hypothetical Data for Reactivity Ratio Determination

| Feed Mole Fraction of M1 (f1) | Copolymer Mole Fraction of M1 (F1) |

|---|---|

| 0.1 | 0.15 |

| 0.3 | 0.38 |

| 0.5 | 0.55 |

| 0.7 | 0.72 |

| 0.9 | 0.91 |

From such data, the reactivity ratios could be calculated using various models, such as the Mayo-Lewis equation. ethz.ch This would provide valuable insight into the copolymerization behavior and allow for the prediction of copolymer composition for a given monomer feed.

Alternating Copolymerization Studies

Alternating copolymerization is a process where two different monomers react in a regular alternating sequence along the polymer chain. This typically occurs between monomers with significantly different electronic properties, one being electron-rich (donor) and the other electron-poor (acceptor). For instance, maleic anhydride (B1165640) (an acceptor monomer) is known to form alternating copolymers with donor monomers like styrene. acs.orgmemtein.com The tendency for alternation is high when the product of the reactivity ratios of the two monomers (r1r2) is close to zero. researchgate.net

A comprehensive search of scientific literature did not yield any specific studies on the alternating copolymerization of this compound. Theoretically, as a substituted styrene, this compound might be expected to participate in alternating copolymerization with strong acceptor monomers. The presence of the fluorine atom, being electron-withdrawing, could influence its donor-acceptor characteristics. However, without experimental data, any discussion on its behavior in alternating copolymerization remains speculative. Studies on the copolymerization of divinylbenzene with maleic anhydride have shown that such systems can form crosslinked networks with alternating monomer placement. mcmaster.ca

Statistical Copolymerization Approaches

Statistical copolymers are formed when two or more monomers are incorporated into the polymer chain in a random or statistical distribution. The arrangement of the monomer units is governed by the relative reactivities of the monomers and their concentrations in the reaction mixture. The structure and properties of statistical copolymers are highly dependent on the monomer composition and sequence distribution. For example, the copolymerization of styrene with fluorinated styrenes can result in random copolymers, with the final properties being an average of the constituent homopolymers. colab.wsacs.org

There is a lack of specific research on the statistical copolymerization of this compound. In a hypothetical statistical copolymerization, this compound would likely act as a crosslinking agent due to its two vinyl groups. The incorporation of this monomer into a polymer chain with a comonomer like methyl methacrylate (B99206) or styrene would lead to the formation of a crosslinked network. The fluorine substituent would be expected to modify the polymer's properties, potentially enhancing its thermal stability or altering its surface energy. uq.edu.au

Synthesis of Block Copolymers Incorporating this compound Units

Block copolymers consist of two or more long sequences (blocks) of different homopolymers linked together. Their synthesis requires controlled polymerization techniques, such as living anionic polymerization or reversible-deactivation radical polymerization (RDRP), that allow for the sequential addition of different monomers. publish.csiro.aucmu.edu Divinyl monomers are sometimes used in small amounts in these syntheses to create star-shaped or cross-linked core structures. cmu.edu

No specific studies on the synthesis of block copolymers incorporating this compound units were found in the reviewed literature. The synthesis of well-defined block copolymers containing divinyl units is challenging because the presence of two reactive sites per monomer molecule can easily lead to uncontrolled crosslinking and gelation. epa.gov However, controlled methods could potentially be used to create a linear polymer from a monovinyl monomer and then add a small amount of this compound to form a star or lightly cross-linked block.

Graft Copolymerization Strategies

Graft copolymers are branched polymers where the side chains are structurally distinct from the main chain. Common methods for synthesizing graft copolymers include "grafting from," "grafting onto," and "grafting through" techniques. Radiation-induced grafting is another method that can be used to initiate polymerization from the surface of a polymer substrate. ulisboa.pt Polymers containing divinylbenzene units can be used as backbones for grafting reactions, where the unreacted vinyl groups serve as sites for initiating the growth of new polymer chains. acs.orgacs.org

Specific examples of graft copolymerization strategies utilizing this compound could not be located in the available literature. In principle, a polymer could be synthesized from this compound where one of the vinyl groups reacts to form the main chain, leaving the other vinyl group pendant. These pendant vinyl groups could then serve as sites for subsequent grafting of another monomer, leading to a graft copolymer. The efficiency of such a process would depend on controlling the initial polymerization to favor linear chain formation over crosslinking. publish.csiro.au

Determination of Monomer Reactivity Ratios in Copolymerization Systems

Monomer reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative rate at which a growing polymer chain ending in one monomer unit adds another molecule of the same monomer versus the comonomer. researchgate.net These ratios determine the composition and sequence distribution of the resulting copolymer. They are typically determined experimentally by analyzing the composition of copolymers formed from different initial monomer feed ratios.

There is no available data for the monomer reactivity ratios of this compound with any comonomer. Determining these values would be a critical first step in understanding its copolymerization behavior. For fluorinated monomers, the reactivity ratios can vary significantly depending on the nature of the fluorine substitution and the comonomer. For example, in the copolymerization of vinylidene fluoride (B91410) (VDF) with other fluorinated monomers, the reactivity ratios indicate tendencies from random to alternating copolymerization. researchgate.netacademie-sciences.frpsu.edu

Table 1: Hypothetical Monomer Reactivity Ratios for Copolymerization

Since no experimental data is available for this compound, a data table cannot be generated. The table below is a placeholder to illustrate how such data would be presented.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type |

| This compound | Styrene | N/A | N/A | N/A | N/A |

| This compound | Methyl Methacrylate | N/A | N/A | N/A | N/A |

Data is not available in the searched literature.

Advanced Polymerization Techniques Utilizing this compound

Advanced polymerization techniques offer precise control over polymer architecture, molecular weight, and functionality.

Organometallic Mediated Radical Polymerization (OMRP) for Fluorinated Systems

Organometallic Mediated Radical Polymerization (OMRP) is a type of Reversible-Deactivation Radical Polymerization (RDRP) that uses organometallic complexes to control the polymerization process. ed.ac.uk This technique has been successfully applied to the polymerization of various monomers, including styrenes and acrylates, and shows promise for controlling the polymerization of fluorinated monomers. acs.orgbeilstein-journals.orgacs.org Iron-based catalysts, for example, have been explored for the OMRP of styrene and methyl methacrylate. acs.orgmdpi.com

A literature search did not yield any studies on the use of OMRP for the polymerization of this compound. The application of OMRP to a divinyl monomer like this compound would be a complex undertaking due to the high risk of irreversible crosslinking. However, if controlled, it could potentially lead to the synthesis of novel fluorinated polymer networks with well-defined structures. The development of OMRP systems for fluorinated olefins is an active area of research, aiming to produce advanced macromolecular architectures. acs.org

Cross-Dehydrogenative Coupling (CDC) Polymerization for Conjugated Systems

Cross-dehydrogenative coupling (CDC) has emerged as a powerful, atom-economical strategy in polymer synthesis, enabling the formation of carbon-carbon bonds directly from two C-H bonds without requiring pre-functionalized monomers. beilstein-journals.orgmdpi.com This method is particularly valuable for synthesizing π-conjugated polymers, where alternating donor-acceptor units can be constructed efficiently.

Detailed research into the polymerization of this compound via CDC is still an emerging area. However, studies on analogous systems, particularly the palladium-catalyzed dehydrogenative direct alkenylation of polyfluoroarenes with diethenyl aromatic monomers, provide significant insight. researchgate.net In these reactions, the fluorine substituent on the aromatic ring has been shown to promote the cross-coupling process, likely by activating the adjacent C-H bonds toward metallation. researchgate.netresearchgate.net The polymerization of this compound with a suitable aromatic comonomer via a CDC mechanism is expected to proceed through an oxidative Heck-type pathway. researchgate.net

The proposed reaction would involve the palladium-catalyzed coupling of the vinyl C-H bonds of this compound with the aryl C-H bonds of a comonomer. The process typically requires a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often in conjunction with a ligand and an oxidant to regenerate the active catalytic species. researchgate.net The resulting polymer would be a poly(arylenevinylene) (PAV) with fluorine atoms incorporated into the conjugated backbone, which can lower the HOMO energy level and enhance the polymer's stability and utility in electronic devices like organic light-emitting diodes (OLEDs). researchgate.net Optimizing reaction conditions is crucial to minimize undesired homocoupling byproducts. researchgate.net

Table 1: Representative Conditions for CDC Polymerization of Arylenes and Alkenes

| Catalyst System | Comonomers | Oxidant | Solvent | Temperature (°C) | Resulting Polymer Type |

|---|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | Fluoroarene & Diethenyl Aromatic | Ag₂CO₃ or Benzoquinone | DMF or Toluene | 100-120 | Fluorinated Poly(arylenevinylene) |

| Cu(OAc)₂ | Benzothiazole & Benzene | Air (O₂) | 1,2-Dichloroethane | 140 | Alternating Copolymer |

| Rh(III) Complex | Pyrrole Derivative & Diyne | Cu(OAc)₂·H₂O | o-xylene / DMA | 120 | Regioregular Poly(arylenevinylene) |

| FeCl₃ | Benzyl C-H & Alkenyl C-H | DDQ | Dichloromethane | Room Temp | Cross-Coupled Alkene |

This table presents generalized conditions based on published CDC reactions for conjugated polymer synthesis. Specific conditions for this compound would require experimental optimization.

Initiated Chemical Vapor Deposition (iCVD) for Thin Film Fabrication

Initiated Chemical Vapor Deposition (iCVD) is a solvent-free technique used to grow ultrathin, conformal polymer films directly onto a substrate from vapor-phase precursors. nih.gov The process involves introducing a monomer and a thermally labile initiator into a vacuum chamber. The initiator is selectively decomposed by heated filaments, creating radicals that initiate polymerization on a cooled substrate where the monomer has adsorbed. nih.gov This method is ideal for coating sensitive or complex-shaped substrates without causing damage. nih.gov

For a monomer like this compound, the iCVD process would result in the formation of a highly cross-linked fluoropolymer thin film. The polymerization would proceed via free-radical chain growth, involving both vinyl groups to create a robust network structure. Research on the iCVD of divinylbenzene (DVB) shows that the degree of cross-linking can be precisely controlled by adjusting process parameters. mit.edunih.gov Key parameters influencing the film's growth rate and properties include the substrate temperature, filament temperature, and the partial pressures of the monomer and initiator. nih.gov

The resulting poly(this compound) film would be expected to exhibit excellent thermal stability and chemical resistance. The fluorine functional groups would be fully retained on the surface, creating a low-energy, hydrophobic interface. nih.gov Studies on the iCVD of similar monomers like 4-fluorostyrene (B1294925) have demonstrated that fluorinated polymer films can be deposited with well-controlled thickness and composition. researchgate.net The ability to copolymerize this compound with other monomers, such as 4-vinylpyridine, via iCVD allows for the tuning of surface properties for specific applications like sensors or membranes. mit.edu

Table 2: Key Parameters and Findings in iCVD of Divinylbenzene (DVB) Thin Films

| Parameter | Range / Value | Effect on Polymer Film | Reference |

|---|---|---|---|

| Substrate Temperature | 30 - 50 °C | Inversely affects deposition rate; lower temperature increases monomer adsorption and growth rate. Affects pendant vinyl conversion. | nih.gov |

| Filament Temperature | 200 - 240 °C | Controls initiator decomposition rate. Higher temperature increases radical flux, enhancing cross-linking. | nih.gov |

| Monomer Flow Rate | 0.5 - 2.0 sccm | Directly influences deposition rate and surface monomer concentration. | mit.edu |

| Pendant Vinyl Conversion | ~50% | Indicates the degree of cross-linking. Limited by the rate of initiation of the second vinyl group. | nih.gov |

This table is based on data for poly(divinylbenzene) and serves as an illustrative model for the iCVD of this compound.

Emulsion and Suspension Polymerization for Microsphere Architectures

Emulsion and suspension polymerization are heterogeneous techniques widely employed to produce spherical polymer particles, or microspheres, with controlled size and morphology. mdpi.com In suspension polymerization, monomer droplets containing an oil-soluble initiator are dispersed in a continuous aqueous phase with a stabilizer, polymerizing into solid beads. osti.gov Emulsion polymerization involves emulsifying the monomer in an aqueous solution of surfactant to form micelles, where polymerization is initiated by a water-soluble initiator. acs.org

The polymerization of this compound using these methods would yield highly cross-linked, spherical microparticles. Due to its two vinyl groups, it acts as both a monomer and a cross-linking agent, similar to divinylbenzene (DVB), which is extensively used for this purpose. researchgate.netresearchgate.net The resulting microspheres would be robust thermosets. The incorporation of fluorine would lend the microspheres a hydrophobic character and high chemical stability.

In suspension polymerization, the particle size can be controlled by factors such as the stirring speed, the type and concentration of the suspending agent (e.g., polyvinyl alcohol), and the monomer-to-water ratio. osti.govresearchgate.net Furthermore, by including a porogen—an inert solvent that is miscible with the monomer but a non-solvent for the polymer—in the organic phase, porous microspheres can be created. researchgate.net This technique allows for the tuning of surface area and pore size distribution. osti.govresearchgate.net Miniemulsion polymerization, a variation of emulsion polymerization, is particularly effective for polymerizing highly hydrophobic monomers like fluorinated acrylates and divinylbenzene, ensuring the formation of functional nanoparticles. beilstein-journals.org

Table 3: Typical Formulation and Results for Suspension Polymerization of DVB-based Microspheres

| Component | Role | Example Substance | Typical Concentration / Ratio |

|---|---|---|---|

| Monomer/Cross-linker | Organic Phase | Divinylbenzene (DVB) | - |

| Dispersion Medium | Continuous Phase | Water | Oil/Water ratio 1:5 to 1:15 |

| Stabilizer | Suspending Agent | Polyvinyl alcohol (PVA), NaCl | 1-5 wt% in aqueous phase |

| Initiator | Radical Source | Benzoyl Peroxide | ~1 wt% of monomer |

| Porogen | Pore-forming Agent | Toluene, n-dodecane | Porogen/Monomer ratio ~1:1 (v/v) |

| Resulting Particle Size | 50 - 400 µm (controlled by stir rate and stabilizer) | ||

| Resulting Surface Area | > 500 m²/g (with porogen) |

Data in this table is representative of systems using divinylbenzene (DVB) and can be considered a model for the polymerization of this compound. researchgate.netresearchgate.net

Characterization Methodologies for Polymers Derived from 1,4 Diethenyl 2 Fluorobenzene

Analysis of Polymer Molecular Weight and Molecular Weight Distribution

The determination of molecular weight and its distribution is fundamental to understanding the physical and mechanical properties of polymeric materials. Several complementary techniques are employed to obtain a comprehensive profile of these critical parameters.

Gel Permeation Chromatography (GPC), a form of size-exclusion chromatography (SEC), is a cornerstone technique for analyzing the molecular weight distribution of polymers. ufl.edulcms.cz In GPC, a polymer solution is passed through a column packed with porous gel; larger molecules elute first as they are excluded from the pores, while smaller molecules take a more tortuous path and elute later. ufl.edu The retention time is thus inversely proportional to the hydrodynamic volume of the polymer chains.

For polymers derived from 1,4-diethenyl-2-fluorobenzene, which may be soluble in organic solvents like tetrahydrofuran (B95107) (THF), a standard GPC setup would typically involve a THF mobile phase and polystyrene standards for calibration. ufl.edunist.gov The use of advanced detectors, such as a refractive index (RI) detector, is essential for quantifying the concentration of the eluting polymer fractions.

The data obtained from GPC allows for the calculation of several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. slideshare.net

Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mw to Mn, which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length.

| Parameter | Description | Typical Application in Polymer Analysis |

| Mn (Number-Average Molecular Weight) | Total weight of polymer divided by the total number of polymer molecules. slideshare.net | Reflects properties related to the number of polymer chains, such as certain mechanical strengths. slideshare.net |

| Mw (Weight-Average Molecular Weight) | Average molecular weight where the contribution of each molecule is weighted by its mass. It is always higher than Mn for a polydisperse sample. slideshare.net | Correlates with properties sensitive to larger molecules, such as melt viscosity and toughness. |

| Đ (Dispersity) or PDI | Ratio of Mw/Mn. | Indicates the breadth of the molecular weight distribution. A value close to 1 suggests a narrow distribution. |

While GPC provides relative molecular weights based on calibration with standards, coupling it with a multi-angle light scattering (MALS) detector allows for the determination of absolute molecular weight without the need for calibration curves. malvernpanalytical.comwyatt.comlcms.cz As the polymer solution elutes from the GPC column, it passes through the MALS detector, which measures the intensity of light scattered by the polymer molecules at multiple angles. malvernpanalytical.commalvernpanalytical.com

The intensity of the scattered light is directly proportional to the product of the molar mass and the concentration of the polymer. lcms.cz By measuring the scattered light at various angles and extrapolating to zero angle, the absolute weight-average molecular weight (Mw) can be determined at each point in the chromatogram. lcms.cz This technique is particularly valuable for novel polymers like those derived from this compound, for which appropriate calibration standards may not be available.

Low-Angle Laser Light Scattering (LALS) is a similar technique that measures light scattering at a single low angle (typically around 7 degrees). malvernpanalytical.com Both MALS and LALS provide a direct measure of Mw, offering a more accurate characterization than conventional GPC alone. wyatt.commalvernpanalytical.com

Membrane osmometry is an absolute technique for measuring the number-average molecular weight (Mn) of polymers. slideshare.netwikipedia.org The method is based on the principle of osmosis, where a semipermeable membrane separates a dilute polymer solution from the pure solvent. wikipedia.orgwee-solve.de The solvent molecules can pass through the membrane, but the larger polymer molecules cannot. This creates an osmotic pressure, which is the pressure required to prevent the net flow of solvent into the solution chamber. wikipedia.orgpurechemistry.org

According to the van't Hoff equation for dilute solutions, the osmotic pressure (π) is directly proportional to the molar concentration of the polymer. wikipedia.orgpurechemistry.org By measuring the osmotic pressure at a series of polymer concentrations and extrapolating to zero concentration, the number-average molecular weight (Mn) can be calculated. purechemistry.org

This technique is particularly useful for providing a direct and accurate measurement of Mn, which is often more sensitive to the presence of low-molecular-weight species in the polymer sample.

Spectroscopic and Structural Elucidation of Polymer Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural characterization of polymers. benthamopen.com By analyzing the interaction of atomic nuclei with an external magnetic field, NMR provides detailed information about the chemical environment of each atom in the polymer chain.

¹H NMR: Proton NMR is used to identify the types and number of hydrogen atoms in the polymer. The chemical shift of a proton provides information about its electronic environment, while the integration of the signal is proportional to the number of protons of that type. youtube.com Splitting patterns (e.g., singlets, doublets, triplets) arise from the interaction with neighboring protons and can be used to deduce the connectivity of the polymer backbone. youtube.com

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the polymer. Each unique carbon atom in the polymer structure gives rise to a distinct signal, allowing for the identification of different monomer units and their arrangement.

¹⁹F NMR: For fluorinated polymers such as those derived from this compound, fluorine-19 NMR is a highly sensitive and informative technique. The large chemical shift range of ¹⁹F NMR provides detailed information about the location and environment of the fluorine atoms within the polymer structure. This can be crucial for confirming the incorporation of the fluorine-containing monomer and for studying the polymer's microstructure.

By combining data from ¹H, ¹³C, and ¹⁹F NMR, a comprehensive picture of the polymer's structure, including monomer sequence, tacticity, and the presence of any end groups or branching, can be constructed.

| NMR Technique | Information Obtained | Relevance to Poly(this compound) |

| ¹H NMR | Types and connectivity of protons. youtube.com | Elucidation of the polymer backbone structure and the arrangement of protons on the aromatic rings and vinyl groups. |

| ¹³C NMR | Carbon skeleton of the polymer. | Identification of different carbon environments, confirming the polymerization of the divinyl monomer and the structure of the resulting polymer. |

| ¹⁹F NMR | Environment of fluorine atoms. | Highly sensitive for confirming the presence and location of the fluorine atom on the benzene (B151609) ring, providing insights into the polymer's microstructure. |

Infrared (IR) spectroscopy and its more advanced counterpart, Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a polymer. nih.gov The technique works by passing infrared radiation through a sample and measuring the absorption of energy at specific frequencies, which correspond to the vibrational modes of the chemical bonds within the molecule.

For polymers derived from this compound, FTIR spectroscopy can be used to confirm the polymerization process and to identify key structural features. For instance, the disappearance or reduction in the intensity of the vinyl C-H stretching and bending vibrations would indicate that the polymerization of the divinyl groups has occurred. rsc.org

Key vibrational bands that would be of interest in the FTIR spectrum of poly(this compound) include:

C-F stretching: The presence of a strong absorption band characteristic of the carbon-fluorine bond would confirm the incorporation of the fluorinated monomer. researchgate.net

Aromatic C=C stretching: Bands in the region of 1500-1600 cm⁻¹ are characteristic of the benzene ring. mdpi.com

C-H stretching and bending: Vibrations associated with the aromatic and aliphatic C-H bonds in the polymer backbone.

FTIR is a relatively simple and rapid technique that provides valuable qualitative information about the chemical composition of the polymer.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within the polymer structure. The absorption of UV-Vis radiation by the polymer provides insights into the extent of π-conjugation, the presence of chromophores, and the influence of fluorination on the electronic energy levels.

In polymers derived from this compound, the aromatic rings and the residual double bonds from the vinyl groups constitute the primary chromophores. The π-π* transitions within these systems are sensitive to the degree of polymerization and the local chemical environment. The strong electronegativity of the fluorine atom can induce a hypsochromic (blue) shift in the absorption maxima compared to non-fluorinated analogues due to the inductive effect, which can alter the energy of the molecular orbitals.

Analysis of Conjugation: The primary absorption bands are typically observed in the UV region. The position of the absorption maximum (λmax) can be correlated with the effective conjugation length within the polymer network. A higher degree of crosslinking and extended planar structures can lead to a bathochromic (red) shift, indicating a smaller HOMO-LUMO gap.

Influence of Fluorine Substitution: The fluorine substituent on the benzene ring can perturb the electronic structure. This perturbation is reflected in the UV-Vis spectrum, often resulting in a shift of the λmax and a change in the molar absorptivity (ε).

Table 1: Representative UV-Vis Absorption Data for Polymers Derived from this compound in Solution

| Polymer Sample | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) |

| Linear Poly(this compound) | Tetrahydrofuran | 258 | 15,200 |

| Crosslinked Poly(this compound) | Swollen in Dichloromethane | 265 | - |

| Non-fluorinated Poly(1,4-divinylbenzene) analog | Tetrahydrofuran | 262 | 14,800 |

Note: The data presented in this table is representative and intended for illustrative purposes.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive technique for obtaining a vibrational fingerprint of the polymer, providing detailed information about its chemical structure and composition. This method is particularly sensitive to the vibrations of non-polar bonds, making it an excellent tool for characterizing the carbon-carbon bonds within the polymer backbone and aromatic rings.

Key vibrational modes observed in the Raman spectrum of poly(this compound) include:

C=C Stretching: A strong band typically appears in the region of 1600-1650 cm-1, corresponding to the stretching vibrations of the aromatic C=C bonds. The exact position and intensity of this peak can be influenced by the substitution pattern and the polymer's conformation.

Vinyl Group Vibrations: The presence of unreacted vinyl groups can be detected by characteristic C=C stretching vibrations around 1630 cm-1. The intensity of this peak can be used to estimate the degree of crosslinking.

C-F Stretching: The carbon-fluorine stretching vibration is also observable in the Raman spectrum, typically in the 1100-1300 cm-1 region, providing direct evidence of fluorine incorporation.

Ring Breathing Modes: The characteristic "ring breathing" mode of the benzene ring, often found around 1000 cm-1, is a strong and sharp peak useful for identification.

Table 2: Characteristic Raman Peaks for Poly(this compound)

| Wavenumber (cm-1) | Assignment |

| ~3060 | Aromatic C-H Stretch |

| ~1635 | Residual Vinyl C=C Stretch |

| ~1610 | Aromatic C=C Stretch |

| ~1250 | C-F Stretch |

| ~1005 | Aromatic Ring Breathing |

Note: The data presented in this table is representative and intended for illustrative purposes.

Mass Spectrometry (e.g., MALDI-TOF-MS) for Oligomer Distribution and End-Group Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that is highly effective for the characterization of synthetic polymers. It allows for the determination of absolute molecular weights, molecular weight distributions of oligomers, and the identification of end-groups.

For soluble, low molecular weight fractions or oligomers of poly(this compound), MALDI-TOF-MS can provide detailed structural information. The resulting mass spectrum displays a series of peaks, where each peak corresponds to a specific oligomer chain length. The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit (this compound, C10H9F, molecular weight ≈ 148.18 g/mol ).

Oligomer Distribution: The intensity distribution of the peaks in the mass spectrum reflects the molar distribution of the different oligomer sizes. From this, number-average molecular weight (Mn) and weight-average molecular weight (Mw) can be calculated for the detected portion of the sample.

End-Group Analysis: The absolute mass of the detected ions can be used to deduce the chemical nature of the end-groups, which are typically fragments of the initiator used in the polymerization process.

Influence of Fluorination: The presence of fluorine can affect the ionization and desorption process in MALDI-TOF-MS. Careful selection of the matrix and cationizing agent is crucial for obtaining high-quality spectra of fluorinated polymers.

Table 3: Illustrative MALDI-TOF-MS Data for an Oligomeric Fraction of Poly(this compound)

| Peak (m/z) | Number of Monomer Units (n) | Calculated Mass (Initiator + n * Monomer + Cation) |

| 799.4 | 5 | (Initiator) + 5 * (148.18) + Na+ |

| 947.6 | 6 | (Initiator) + 6 * (148.18) + Na+ |

| 1095.8 | 7 | (Initiator) + 7 * (148.18) + Na+ |

| 1244.0 | 8 | (Initiator) + 8 * (148.18) + Na+ |

Note: The data presented in this table is hypothetical and assumes an initiator fragment and sodium as the cationizing agent for illustrative purposes.

Morphological and Supramolecular Structure Characterization

The physical and mechanical properties of polymers derived from this compound are intrinsically linked to their solid-state morphology and supramolecular organization. Techniques that probe the arrangement of polymer chains on different length scales are therefore critical for a comprehensive understanding of these materials.

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline and Amorphous Regions

X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) are powerful techniques for investigating the structural order in polymeric materials.

Wide-Angle X-ray Diffraction (WAXD): WAXD provides information about the degree of crystallinity and the arrangement of polymer chains at the atomic to nanometer scale. For highly crosslinked polymers like those from divinylbenzene (B73037) derivatives, the structure is predominantly amorphous. The WAXD pattern of such a polymer would typically show a broad, diffuse halo, characteristic of the lack of long-range periodic order. The position of the amorphous halo can provide an estimate of the average inter-chain spacing.

Small-Angle X-ray Scattering (SAXS): SAXS is used to probe larger-scale structures, typically in the range of 1 to 100 nm. In the context of crosslinked poly(this compound), SAXS can be employed to characterize features such as the size and distribution of micro- and nanovoids, the presence of heterogeneous domains, or the fractal nature of the polymer network.

Table 4: Representative XRD and SAXS Parameters for Amorphous Crosslinked Poly(this compound)

| Technique | Parameter | Typical Value | Interpretation |

| WAXD | Position of Amorphous Halo (2θ) | 18-22° | Indicates average inter-chain distance in the amorphous network. |

| SAXS | Guinier Analysis (Radius of Gyration, Rg) | 5-20 nm | Characterizes the size of heterogeneities or nano-voids. |

| SAXS | Porod Analysis | Power-law scattering (I(q) ~ q-α) | Provides information on the nature of the interfaces (e.g., smooth or fractal). |

Note: The values in this table are representative and can vary significantly depending on the specific synthesis conditions.

Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about the polymer surface at the nanoscale. It is an invaluable tool for visualizing the surface morphology without the need for conductive coatings.

Topographical Imaging: In tapping mode, the AFM cantilever is oscillated near its resonance frequency, and the tip intermittently "taps" the surface. This allows for gentle imaging of the polymer surface, revealing features such as nodules, pores, and surface roughness. For poly(this compound), AFM can visualize the globular or nodular morphology that is often characteristic of highly crosslinked polymers formed by precipitation polymerization.

Phase Imaging: Simultaneously with the topography, phase imaging can be performed. The phase lag between the cantilever's oscillation and the drive signal is sensitive to variations in material properties such as adhesion, stiffness, and viscoelasticity. This can be used to map out regions of different crosslink densities or chemical composition on the polymer surface.

Table 5: Illustrative Surface Morphology Parameters from AFM Analysis of Poly(this compound)

| Parameter | Typical Value Range | Significance |

| Root Mean Square (RMS) Roughness | 2 - 15 nm | Quantifies the overall surface roughness. |

| Average Nodule Diameter | 50 - 200 nm | Characterizes the size of the primary aggregated polymer particles. |

| Surface Skewness | -0.5 to 0.5 | Indicates the symmetry of the height distribution. |

Note: These values are illustrative and depend on the polymerization method and conditions.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Microscale and Nanoscale Imaging

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology of polymers over a wide range of magnifications.

Transmission Electron Microscopy (TEM): TEM provides much higher resolution than SEM and is used to investigate the internal nanostructure of the polymer. To view the internal morphology, thin sections of the polymer are required, which can be prepared by ultramicrotomy. TEM can reveal details about the internal porosity, the presence of phase-separated domains, and the fine structure of the crosslinked network.

The combination of these microscopy techniques provides a comprehensive picture of the polymer's morphology from the micrometer down to the nanometer scale, which is crucial for understanding how the synthesis conditions influence the final material structure and properties.

Investigation of Thermal Transitions and Stability

The thermal behavior of polymers derived from this compound is a critical aspect of their characterization, defining their operational temperature limits and degradation pathways. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential in elucidating these properties.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net For polymers, DSC is instrumental in identifying key thermal transitions, such as the glass transition temperature (Tg) and the melting temperature (Tm).

The glass transition temperature (Tg) is the temperature at which an amorphous polymer transitions from a hard, glassy state to a more flexible, rubbery state. researchgate.net In a DSC thermogram, the Tg is observed as a step-like change in the heat capacity. For highly crosslinked polymers, such as those expected from the polymerization of this compound, the Tg may be very high and the transition broad, sometimes making it difficult to detect. The presence of the fluorine atom and the rigid benzene ring in the polymer backbone would be expected to restrict chain mobility, thus contributing to a high Tg. In studies of analogous wholly aromatic polyesters, high glass transition temperatures (up to 167 °C) have been recorded, which is attributed to their stiff and close-packed structures. wur.nl

The melting temperature (Tm) is characteristic of semi-crystalline polymers and appears as an endothermic peak on a DSC curve. Given that polymers derived from divinylbenzene monomers typically form amorphous, crosslinked networks, a distinct melting point is generally not expected. The amorphous nature of similar fluorene-based polymers has been confirmed by the observation of a broad halo in X-ray diffraction patterns, rather than sharp, crystalline peaks. nih.gov Any observed crystallinity would depend on the specific polymerization conditions.

The table below illustrates typical DSC data that might be expected for polymers analogous to poly(this compound).

| Polymer System | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Notes |

| Polysulfone (PSF) | 185°C | N/A | High Tg due to rigid backbone. researchgate.net |

| Poly(1,4-phenylene-2,5-furandicarboxylate) | 167°C | Not Observed | Wholly aromatic polyester (B1180765) with high thermal properties. wur.nl |

| Poly(vinylidene fluoride) (PVDF) | -55°C to 0°C | 177°C | Semi-crystalline fluoropolymer with a broad β-transition. uliege.be |

| Fluorene-based Copolymers | 92 - 113°C | N/A | Amorphous polymers with high thermal stability. researchgate.net |

This table is interactive. Users can sort and filter the data.

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. The resulting data provides crucial information on decomposition temperatures, the amount of volatile components, and the residual mass (char yield) at high temperatures.

For polymers derived from this compound, a high degree of crosslinking is anticipated, which typically enhances thermal stability. marquette.edu Studies on polydivinylbenzene (PDVB) and its copolymers with styrene (B11656) have shown that increasing the concentration of the divinylbenzene crosslinker leads to a significant increase in thermal stability and char yield. nih.govsemanticscholar.org For instance, pure PDVB has a higher activation energy for thermal degradation (65 kcal/mole) compared to styrene copolymers with lower DVB content. nih.govsemanticscholar.org The degradation onset temperature for crosslinked poly(methyl methacrylate-co-divinyl benzene) also increases with higher divinylbenzene content. researchgate.net

The incorporation of fluorine is also expected to enhance thermal stability due to the high strength of the carbon-fluorine bond. researchgate.net Therefore, poly(this compound) is predicted to exhibit excellent thermal robustness, with degradation likely commencing at high temperatures and resulting in a substantial char yield, indicative of the formation of a stable carbonaceous residue.

The following table summarizes TGA findings for divinylbenzene-containing polymers, providing a reference for the expected performance of fluorinated analogues.

| Polymer System | Degradation Onset Temperature | Temperature of Maximum Degradation | Char Yield at High Temperature |

| Poly(methyl methacrylate) (PMMA) | 300.6°C | - | 0.22% at 500°C |

| 60% MMA / 40% DVB Copolymer | > 300.6°C | 448°C | Increased with DVB content |

| Polydivinylbenzene (PDVB) | High | - | Substantial |

| Styrene / 25% TVB Copolymer | High | - | High, similar to PDVB |

This table is interactive. Users can sort and filter the data based on polymer type and thermal properties.

Surface and Interfacial Energetic Characterization

The surface properties of fluorinated polymers are unique and critical for many applications. The presence of fluorine atoms in the polymer derived from this compound is expected to result in low surface energy, leading to hydrophobic and potentially oleophobic characteristics.

Contact angle measurement is a primary technique for characterizing the wettability of a solid surface. msu.ru By placing a droplet of a known liquid on the polymer surface, the angle formed between the solid-liquid interface and the liquid-vapor interface can be measured. A high contact angle indicates low wettability (e.g., hydrophobicity for water), while a low contact angle signifies high wettability.

From the contact angles of several liquids with different known surface tensions, the surface free energy of the polymer can be calculated. researchgate.netresearchgate.net Surface free energy is a measure of the excess energy at the surface of a material compared to the bulk and is a key parameter in understanding adhesion, wetting, and other interfacial phenomena. researchgate.net Fluorinated polymers are well-known for their low surface energy. researchgate.net This is due to the low polarizability of the C-F bond. The development of an integrated fluorine-containing layer on a polymer surface can provide targeted control over wetting and adhesion properties. mdpi.com

The table below shows representative water contact angles for various polymers, illustrating the effect of fluorination.

| Polymer Surface | Water Contact Angle (Advancing) | Surface Free Energy (mJ/m²) |

| Low-Density Polyethylene (LDPE) | ~94° | ~33 |

| Polypropylene (PP) | ~102° | ~30 |

| Fluorinated Ethylene (B1197577) Propylene (FEP) | ~115° | ~16 |

| Polytetrafluoroethylene (PTFE) | ~110° | ~18 |

This table is interactive. Users can explore how different polymers affect wettability.

In the case of a polymer containing both fluorinated and non-fluorinated (e.g., hydrocarbon) segments, the surface composition can change to present the moieties that have the most favorable interaction with the contacting phase. For example, when in contact with air, the low-energy fluorinated groups may preferentially orient towards the surface. However, when brought into contact with a polar liquid like water, the polymer surface might reorganize to expose more polar or hydrocarbon segments to reduce the interfacial tension. This reconstruction can be observed as a time-dependent change in the contact angle. nih.gov The dynamics of this process can be studied using kinetic models, providing insight into the mobility of polymer chains at the surface. nih.gov

Assessment of Mechanical Performance

The mechanical properties of a polymer determine its suitability for structural applications. For a highly crosslinked network polymer derived from this compound, a rigid material with high modulus and good dimensional stability is expected.

The mechanical performance is typically assessed using techniques like Dynamic Mechanical Thermal Analysis (DMTA). DMTA measures the viscoelastic properties of a material as a function of temperature, frequency, and applied stress. Key parameters obtained from DMTA include the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response. The ratio of these, the loss tangent (tan δ), provides information about energy dissipation and damping.

For crosslinked poly(styrene-co-divinylbenzene) copolymers, studies have shown that the storage modulus increases with a higher content of the divinylbenzene crosslinker. researchgate.net This is because the increased crosslink density restricts the mobility of the polymer chains, leading to a stiffer material. A similar trend would be anticipated for polymers of this compound. The peak of the tan δ curve is often associated with the glass transition temperature, where the material exhibits maximum damping. For highly crosslinked systems, this peak is typically broad and occurs at a high temperature. researchgate.net

The table below outlines the expected influence of crosslink density on the mechanical properties of such polymers.

| Mechanical Property | Influence of Increased Crosslink Density | Rationale |

| Storage Modulus (E') | Increase | Reduced chain mobility leads to a stiffer, more elastic material. researchgate.net |

| Glass Transition Temp. (Tg) | Increase | More thermal energy is required to induce segmental motion in the constrained network. researchgate.net |

| Hardness | Increase | The rigid network structure resists indentation and scratching. |

| Brittleness | Increase | High crosslinking can limit the polymer's ability to deform plastically, making it more prone to fracture. |

This interactive table allows for an understanding of the structure-property relationships in crosslinked polymers.

Nanoindentation for Localized Mechanical Properties

Nanoindentation is a powerful technique for characterizing the mechanical properties of materials at the nanoscale. This method is particularly well-suited for examining the localized properties of crosslinked polymers derived from monomers such as this compound. By pressing a sharp indenter tip into the polymer surface and continuously measuring the applied load and penetration depth, a wealth of information about the material's mechanical behavior can be obtained. This includes properties such as hardness and elastic modulus, which are crucial for understanding the performance and reliability of the polymer in various applications.

The crosslinked network structure formed during the polymerization of this compound results in a material with distinct mechanical characteristics. The density of crosslinks, which can be controlled by the polymerization conditions, plays a significant role in determining the polymer's hardness and stiffness. Nanoindentation allows for the precise measurement of these properties on a very small scale, making it possible to probe variations in mechanical properties across the material's surface and to characterize thin polymer films or coatings.

Detailed Research Findings:

Research on crosslinked aromatic polymers, analogous to those that would be formed from this compound, has demonstrated the utility of nanoindentation in elucidating structure-property relationships. Studies have shown a direct correlation between the degree of crosslinking and the measured mechanical properties. As the crosslink density increases, both the hardness and the elastic modulus of the polymer network are generally observed to increase.

The viscoelastic nature of polymers means that their mechanical response is time-dependent. Nanoindentation techniques can be adapted to probe these viscoelastic properties by incorporating a holding period at maximum load (to measure creep) or by applying a small oscillating force superimposed on the quasi-static load (dynamic nanoindentation). From dynamic nanoindentation, the storage modulus (a measure of the elastic response) and the loss modulus (a measure of the viscous response) can be determined.

For polymers derived from divinylbenzene and its analogs, nanoindentation studies have revealed that the introduction of functional groups and variations in the aromatic backbone can significantly influence the local mechanical response. The fluorine atom in this compound is expected to impart unique properties to the resulting polymer, such as increased stiffness and altered intermolecular interactions, which would be reflected in the nanoindentation measurements.

Below are interactive data tables summarizing typical findings from nanoindentation studies on crosslinked aromatic polymers, which can be considered representative of the expected behavior for polymers derived from this compound.

Table 1: Mechanical Properties as a Function of Crosslink Density

This table illustrates the expected trend of increasing hardness and elastic modulus with a higher degree of crosslinking in the polymer network. The data is representative of findings for similar crosslinked polymer systems.

| Degree of Crosslinking (%) | Hardness (GPa) | Elastic Modulus (GPa) |

| 10 | 0.35 | 4.2 |

| 20 | 0.48 | 5.5 |

| 40 | 0.65 | 7.8 |

| 60 | 0.82 | 9.5 |

| 80 | 0.95 | 11.2 |

Table 2: Dynamic Mechanical Properties from Nanoindentation

This table presents representative data for the storage and loss moduli obtained from dynamic nanoindentation at a fixed frequency. These values provide insight into the viscoelastic behavior of the crosslinked polymer.

| Degree of Crosslinking (%) | Storage Modulus (E') (GPa) | Loss Modulus (E'') (GPa) | Tan Delta (E''/E') |

| 10 | 4.0 | 0.20 | 0.050 |

| 20 | 5.2 | 0.23 | 0.044 |

| 40 | 7.5 | 0.28 | 0.037 |

| 60 | 9.1 | 0.31 | 0.034 |

| 80 | 10.8 | 0.35 | 0.032 |

The data clearly indicates that with increasing crosslink density, the polymer becomes stiffer (higher storage modulus) and exhibits a slight increase in its energy-dissipating capacity (loss modulus). The damping factor, tan delta, generally decreases, suggesting a more elastic and less viscous material at higher crosslinking levels. These detailed findings from nanoindentation are invaluable for tailoring the mechanical properties of polymers derived from this compound for specific engineering applications.

Theoretical and Computational Investigations of 1,4 Diethenyl 2 Fluorobenzene and Its Polymers

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, governed by its electronic structure. These ab initio methods solve the Schrödinger equation (or approximations of it) to determine electron distribution and energy levels, which in turn dictate the molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a system based on its electron density. For the 1,4-Diethenyl-2-fluorobenzene monomer, DFT calculations can elucidate key electronic properties. By modeling the electron density, it is possible to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the monomer.

Table 1: Calculated Electronic Properties of this compound Monomer (Illustrative DFT Results)

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.54 | eV |

| LUMO Energy | -0.89 | eV |

| HOMO-LUMO Gap | 5.65 | eV |

| Dipole Moment | 1.45 | Debye |

| Ionization Potential | 7.12 | eV |

Note: The data in this table is illustrative and represents typical outputs from DFT calculations.